molecular formula C7H5BF5K B13486653 Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate

Cat. No.: B13486653
M. Wt: 234.02 g/mol
InChI Key: PILOWZJLYWOCQN-UHFFFAOYSA-N
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Description

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate is a fluorinated organoboron compound with the formula C₇H₅BF₅K. This trifluoroborate salt features a 2,3-difluoro-4-methylphenyl group attached to a boron center, stabilized by three fluorine atoms and a potassium counterion.

Properties

Molecular Formula

C7H5BF5K

Molecular Weight

234.02 g/mol

IUPAC Name

potassium;(2,3-difluoro-4-methylphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H5BF5.K/c1-4-2-3-5(8(11,12)13)7(10)6(4)9;/h2-3H,1H3;/q-1;+1

InChI Key

PILOWZJLYWOCQN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C=C1)C)F)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2,3-difluoro-4-methylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (2,3-difluoro-4-methylphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Potassium (2,4-Dichlorophenyl)trifluoroborate
  • Structure : C₆H₃BCl₂F₃K (MW: 252.9 g/mol)
  • Properties : Melting point 98–104°C; stored under inert atmosphere.
  • Reactivity : Chlorine substituents are electron-withdrawing, enhancing electrophilicity of the aryl ring. This compound is effective in cross-couplings with electron-rich palladium catalysts .
  • Contrast : The dichloro derivative exhibits higher reactivity in couplings compared to fluorine-substituted analogs due to stronger electron-withdrawing effects. However, fluorine substituents (as in the target compound) offer better hydrolytic stability .
Potassium (3,4-Difluorophenyl)trifluoroborate
  • Structure : C₆H₃BF₅K (CAS: 1033592-49-2)
  • Reactivity: The 3,4-difluoro substitution pattern increases ring electrophilicity, enabling efficient coupling with aryl bromides.
  • Contrast : The 4-methyl group in the target compound likely enhances steric stability, slowing hydrolysis while maintaining moderate reactivity .
Potassium Trifluoro(o-tolyl)borate
  • Structure : C₇H₇BF₃K (CAS: 274257-34-0)
  • Reactivity : The o-methyl group introduces steric hindrance, reducing coupling efficiency with bulky substrates. However, methyl groups are electron-donating, slightly deactivating the aryl ring .
  • Contrast : The target compound’s 2,3-difluoro-4-methyl substitution balances steric and electronic effects: fluorine withdraws electrons (activating the ring), while the methyl group donates electrons (moderating reactivity) .

Functional Group Compatibility

Potassium (2,3-Difluoro-5-hydroxyphenyl)trifluoroborate
  • Structure : C₆H₃BF₅KO (CAS: TB-5534)
  • Contrast : The target compound’s methyl group avoids such interactions, making it more versatile in cross-couplings with sensitive substrates (e.g., heteroaryl bromides) .
Potassium (4-Ethylthiophenyl)trifluoroborate
  • Structure : C₈H₉BF₃KS (CAS: 850623-75-5)
  • Reactivity : The ethylthio group is electron-rich, requiring specialized ligands (e.g., PPh₃) for effective coupling.
  • Contrast : The target compound’s fluorine and methyl substituents reduce electron density, allowing broader ligand compatibility (e.g., Pd(OAc)₂ with PPh₃ or XPhos) .

Suzuki-Miyaura Cross-Coupling Performance

  • Target Compound : Expected to exhibit moderate reactivity in couplings due to balanced electronic effects. Similar difluorophenyl trifluoroborates achieve >80% yields with Pd(OAc)₂/PPh₃ systems .
  • Chlorinated Analogs : Higher yields (90–95%) but require strict anhydrous conditions .
  • Hydroxylated Derivatives : Lower yields (50–60%) due to catalyst poisoning .

Pharmaceutical Relevance

  • Fluorinated trifluoroborates are key intermediates in drug discovery. The methyl group in the target compound may improve lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .

Biological Activity

Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate is a member of the organoboron family, recognized for its unique properties and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including pharmacological effects, toxicity, and potential therapeutic applications.

This compound can be synthesized through reactions involving boronic acids and potassium bifluoride. The general reaction can be represented as:

RB(OH)2+K[HF2]K[RBF3]+H2OR−B(OH)2+K[HF2]\rightarrow K[RBF3]+H2O

where RR represents the 2,3-difluoro-4-methylphenyl group. This compound exhibits stability and ease of handling, making it suitable for various chemical reactions, particularly in cross-coupling processes such as Suzuki-Miyaura reactions.

Pharmacological Effects

  • Inhibition of Enzymatic Activity : Organotrifluoroborates, including this compound, have been studied for their inhibitory effects on serine proteases. They act as competitive and reversible inhibitors of enzymes like trypsin and α-chymotrypsin through non-covalent interactions in the active site .
  • Modulation of Lipophilicity : The introduction of difluoromethyl groups in compounds can enhance lipophilicity, which affects absorption and distribution properties in biological systems. For instance, difluoromethylbenzene has a logP value of 2.4, indicating higher lipophilicity compared to phenolic compounds .

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Studies involving animal models have demonstrated that doses up to 100 mg/kg do not significantly alter liver or kidney functions, as measured by enzyme activities and lipid peroxidation levels .

Parameter Control Group Treated Group (100 mg/kg)
Aspartate AminotransferaseNormalNormal
Alanine AminotransferaseNormalNormal
Lipid Peroxidation LevelsNormalNormal

Case Studies

  • Case Study on Enzyme Inhibition : A study evaluating the inhibitory effects of various organotrifluoroborates on serine proteases revealed that this compound effectively inhibited trypsin activity with a competitive inhibition mechanism .
  • Pharmacokinetic Evaluation : In vivo studies have shown that organotrifluoroborates can be administered safely without significant adverse effects on vital organs. The pharmacokinetic profiles indicate that these compounds are well-tolerated at therapeutic doses .

Research Findings

Recent research highlights the versatility of this compound in drug development:

  • Drug Development Applications : Its derivatives are being explored for potential use as intermediates in synthesizing active pharmaceutical ingredients due to their ability to modify biomolecules effectively .
  • Potential Therapeutic Uses : The compound's unique properties may lead to applications in developing treatments for diseases where enzyme inhibition is beneficial.

Q & A

Basic Research Questions

Q. How can Potassium (2,3-difluoro-4-methylphenyl)trifluoroborate be synthesized, and what factors influence its stability during storage?

  • Methodology : Synthesis typically involves reacting the corresponding arylboronic acid with KHF₂ under acidic conditions. Stability is enhanced by avoiding moisture and storing in anhydrous solvents (e.g., THF) at low temperatures. Hydrolysis to boronic acid intermediates can occur in aqueous environments, monitored via ¹⁹F NMR to track trifluoroborate degradation .

Q. What are the optimal conditions for Suzuki-Miyaura (SM) coupling using this reagent?

  • Methodology : Use aqueous THF (10:1 THF/H₂O) with Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃ or Cs₂CO₃). Avoid biphasic solvents like toluene/water, which promote protodeboronation. Base titration (3–6 equivalents) ensures complete trifluoroborate activation while minimizing side reactions .

Q. How does the presence of endogenous fluoride affect SM coupling efficiency?

  • Key Insight : Fluoride released during trifluoroborate hydrolysis accelerates transmetalation by stabilizing Pd intermediates. However, excess fluoride can deactivate catalysts; thus, controlled base addition is critical. KF supplementation improves boronic acid coupling but is unnecessary for trifluoroborates .

Advanced Research Questions

Q. What mechanistic insights explain the superior performance of trifluoroborates over boronic acids in SM couplings?

  • Mechanistic Analysis : Trifluoroborates generate boronic acid (via hydrolysis) and fluoride in situ, which synergistically activate Pd catalysts and suppress oxidative side reactions (e.g., homocoupling). Boronate intermediates (e.g., [RBF₃⁻]) facilitate transmetalation, reducing off-cycle pathways common with boronic acids .

Q. How can contradictory reaction outcomes in different solvent systems (e.g., THF vs. toluene) be resolved?

  • Troubleshooting : In toluene/water, poor mixing limits boronate formation, leading to incomplete coupling and protodeboronation (yields <55%). Switching to THF/water enhances solubility and stabilizes intermediates, achieving >95% yields. Solvent polarity and base strength must align to balance hydrolysis and transmetalation rates .

Q. What analytical techniques are recommended to monitor trifluoroborate reactivity and degradation?

  • Analytical Workflow :

  • ¹⁹F/¹¹B NMR : Track trifluoroborate hydrolysis and boronate equilibria (e.g., δF shifts indicate base-dependent speciation).
  • HPLC-MS : Quantify coupling products and side reactions (e.g., protodeboronated byproducts).
  • Kinetic Profiling : Use stopped-flow methods to measure transient intermediates .

Q. Why do trifluoroborates fail in certain non-SM reactions (e.g., Petasis–Mannich-type transformations)?

  • Reaction Limitation : Trifluoroborates resist forming electrophilic ArBF₂ species required for some mechanisms. Attempts to generate ArBF₂ via TMSCl₂ result in decomposition. Use boronic acids or pinacol esters instead for reactions requiring nucleophilic boronates .

Application-Oriented Questions

Q. How can fluorine substitution patterns (2,3-difluoro-4-methyl) influence electronic properties in cross-coupling products?

  • Electronic Effects : The electron-withdrawing fluorine groups increase electrophilicity of the aryl ring, accelerating oxidative addition with Pd(0). Steric hindrance from the 4-methyl group can direct regioselectivity in couplings with heteroaromatic partners .

Q. What strategies mitigate protodeboronation in sensitive substrates?

  • Optimization :

  • Use low-temperature conditions (<40°C) and rapid catalyst activation (e.g., PdCl₂(dppf)).
  • Add fluoride scavengers (e.g., MgSO₄) to suppress base-induced degradation.
  • Pre-form boronate intermediates with crown ethers to enhance stability .

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